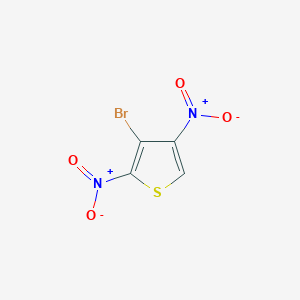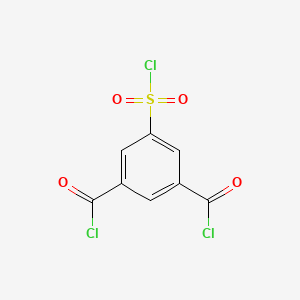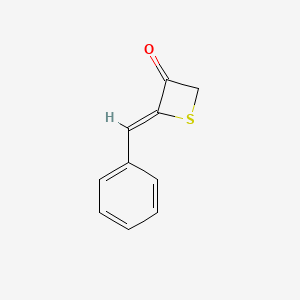
Ethylamine dodecylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylamine dodecylbenzenesulfonate is a chemical compound that belongs to the class of alkylbenzene sulfonates. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, emulsifiers, and dispersants. This compound is particularly notable for its ability to reduce surface tension and enhance the solubility of hydrophobic substances in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethylamine dodecylbenzenesulfonate typically involves the reaction of dodecylbenzenesulfonic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Dodecylbenzenesulfonic acid} + \text{Ethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where dodecylbenzenesulfonic acid is mixed with ethylamine. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate. The product is then purified through various processes such as filtration, distillation, and crystallization to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylamine dodecylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The ethylamine group can be substituted with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or other primary amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Ethylamine dodecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The mechanism of action of ethylamine dodecylbenzenesulfonate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with hydrophobic substances and enhance their solubility in aqueous solutions. This property is particularly useful in applications such as detergents and emulsifiers, where the compound helps to disperse oils and other hydrophobic materials in water.
Vergleich Mit ähnlichen Verbindungen
Ethylamine dodecylbenzenesulfonate can be compared with other alkylbenzene sulfonates such as:
- Sodium dodecylbenzenesulfonate
- Triethanolamine dodecylbenzenesulfonate
- Sodium decylbenzenesulfonate
Uniqueness
This compound is unique due to the presence of the ethylamine group, which imparts specific properties such as enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring strong surfactant properties and compatibility with various chemical reactions.
Eigenschaften
CAS-Nummer |
35465-66-8 |
|---|---|
Molekularformel |
C20H37NO3S |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
2-dodecylbenzenesulfonic acid;ethanamine |
InChI |
InChI=1S/C18H30O3S.C2H7N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);2-3H2,1H3 |
InChI-Schlüssel |
ZKEZLMBLGVVVBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


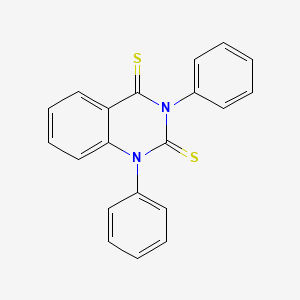
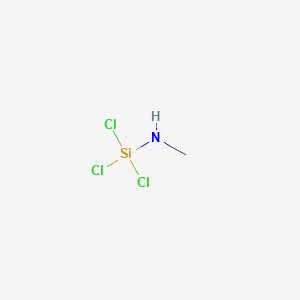

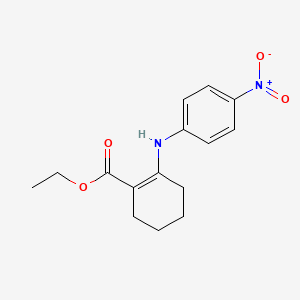
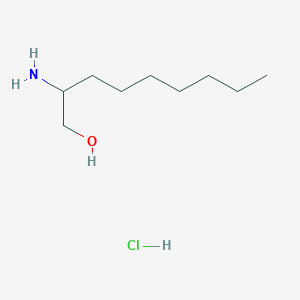
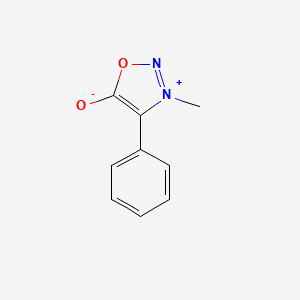
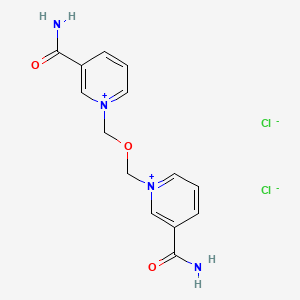
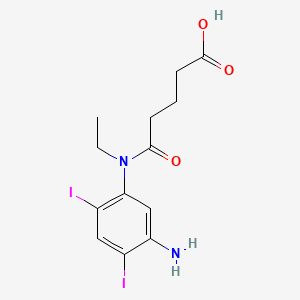
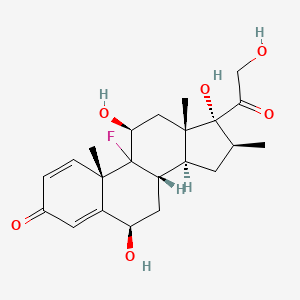
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)

